N-(butan-2-yl)-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as sec-butyl, cyclopropyl, ethyl, and phenyl groups. The presence of these diverse functional groups contributes to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with β-diketones, followed by cyclization with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N4-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Thienopyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N4O |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-butan-2-yl-3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O/c1-4-14(3)23-22(27)18-13-16(5-2)24-21-19(18)20(15-11-12-15)25-26(21)17-9-7-6-8-10-17/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,23,27) |
InChI Key |
MNIUNEZYROOWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC(C)CC |
Origin of Product |
United States |
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